[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid
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Overview
Description
[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid is a complex organic compound that features a chlorinated phenyl group attached to an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid typically involves the reaction of 4-chlorobenzyl cyanide with hydrochloric acid under controlled conditions. The reaction is carried out by heating the chlorinated benzyl cyanide to a temperature range of 50-120°C, followed by the addition of hydrochloric acid in a molar ratio of 1.2-5:1. The mixture is then subjected to a thermal reaction for 1.5-5 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and drug discovery .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: A simpler analog with similar chemical properties but lacking the isoindoline structure.
2-Chlorophenylacetic acid: Another analog with a different substitution pattern on the phenyl ring.
2,2-Bis(4-chlorophenyl)acetic acid: A more complex analog with two chlorinated phenyl groups.
Uniqueness
The uniqueness of [2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid lies in its isoindoline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
88460-54-2 |
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Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-3-oxo-1H-isoindol-1-yl]acetic acid |
InChI |
InChI=1S/C16H12ClNO3/c17-10-5-7-11(8-6-10)18-14(9-15(19)20)12-3-1-2-4-13(12)16(18)21/h1-8,14H,9H2,(H,19,20) |
InChI Key |
AWOYTAGQTMYDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)C3=CC=C(C=C3)Cl)CC(=O)O |
Origin of Product |
United States |
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